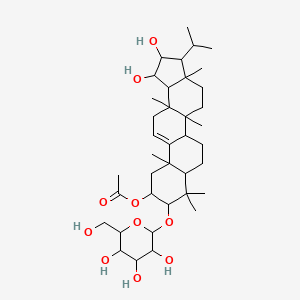

Peniciside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFDZLRWLNUFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(C(C2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Penicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of penicillin. It includes detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Chemical Structure of Penicillin

Penicillins are a class of β-lactam antibiotics characterized by a core chemical structure, a penam, which consists of a thiazolidine ring fused to a β-lactam ring.[1] The general structure of penicillin is defined by the formula R-C₉H₁₁N₂O₄S, where "R" represents a variable side chain that distinguishes different types of penicillins.[1] The strained four-membered β-lactam ring is crucial for its antibacterial activity.[1] The fusion of the thiazolidine and β-lactam rings distorts the amide bond in the β-lactam, making it highly reactive.[1]

The chemical structure of Penicillin G (benzylpenicillin), a widely used natural penicillin, was first proposed by Edward Abraham in 1942 and confirmed via X-ray crystallography by Dorothy Crowfoot Hodgkin in 1945.[1]

Core Structure (Penam):

-

A four-membered β-lactam ring fused to a five-membered thiazolidine ring.

-

The molecular formula of the core is C₈H₁₁N₂O₃S.

-

The key reactive site is the carbonyl group within the β-lactam ring.

Variable Side Chain (R-group):

-

Attached to the amino group at position 6 of the penam core.

-

Determines the spectrum of activity, stability to acid, and resistance to β-lactamases.

Below is a diagram illustrating the core chemical structure of penicillin.

Caption: Core chemical structure of penicillin.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Penicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis.[4]

The key enzyme in the final stage of peptidoglycan synthesis is DD-transpeptidase (also known as Penicillin-Binding Protein, PBP).[1] This enzyme catalyzes the cross-linking of peptidoglycan chains. Penicillin mimics the D-alanyl-D-alanine substrate of the DD-transpeptidase.[5] The strained β-lactam ring of penicillin acylates a serine residue in the active site of the DD-transpeptidase, forming a stable, covalent penicilloyl-enzyme complex.[5] This irreversible inhibition of the enzyme prevents the formation of peptidoglycan cross-links, weakening the cell wall and ultimately causing bacterial cell death.[3][5]

The synthesis of peptidoglycan is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[6][7]

Caption: Simplified pathway of peptidoglycan biosynthesis.

The following diagram illustrates the workflow of penicillin's inhibitory action on DD-transpeptidase.

Caption: Penicillin's inhibition of DD-transpeptidase.

Quantitative Data: Biological Activity

The biological activity of penicillin is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Penicillin G MIC (µg/mL) | Reference Strain |

| Staphylococcus aureus | ≤0.06 - 16 | ATCC 29213 |

| Staphylococcus epidermidis | ≤0.06 - >32 | - |

| Staphylococcus haemolyticus | ≤0.06 - 32 | - |

| Streptococcus agalactiae | ≤0.125 | - |

| Streptococcus uberis | ≤0.25 | - |

| Lactococcus garvieae | 0.5 | - |

| Corynebacterium spp. | ≤0.06 - 0.125 | - |

| Enterococcus spp. | 0.125 - 0.25 | - |

| Data sourced from a study on Gram-positive isolates from bovine mastitis.[8] |

Experimental Protocols

This protocol describes a general method for the extraction and purification of penicillin from a fermentation culture of Penicillium chrysogenum.[9]

1. Filtration:

-

The fermentation broth is filtered to remove fungal mycelia and other large solids.

2. Activated Charcoal Treatment:

-

The filtered broth is treated with activated charcoal to adsorb pigments and other impurities. The charcoal is subsequently removed by filtration.

3. Solvent Extraction:

-

The pH of the aqueous broth is adjusted to 2.0-2.5 with a mineral acid (e.g., H₂SO₄) to convert penicillin to its more organic-soluble anionic form.[10]

-

The acidified broth is then extracted with an organic solvent such as butyl acetate or amyl acetate.[10][11] The penicillin partitions into the organic phase.

-

The aqueous phase is discarded.

4. Back Extraction:

-

The penicillin is extracted back into an aqueous phase by mixing the organic solvent with a phosphate buffer solution at a pH of 7.5.[10] This converts the penicillin back to its water-soluble salt form.

5. Re-extraction and Concentration:

-

The aqueous phase is acidified again to pH 2.0-2.5, and the penicillin is re-extracted into a fresh volume of organic solvent.[10]

-

The solvent is then evaporated under reduced pressure to concentrate the purified penicillin.

6. Crystallization:

-

The concentrated penicillin solution is cooled to induce crystallization, yielding a highly pure product.[10]

The first total synthesis of penicillin was achieved by John C. Sheehan in 1957. The following is a simplified overview of the key steps for the synthesis of Penicillin V.[12][13]

1. Condensation:

-

The synthesis begins with the condensation of D-penicillamine and t-butyl phthalimidomalonaldehydate. This reaction forms the core thiazolidine ring.[12]

2. Deprotection and Acylation:

-

The phthalimide protecting group on the amino function is removed using hydrazine.

-

The resulting free amine is then acylated with phenoxyacetyl chloride to introduce the characteristic side chain of Penicillin V.

3. Cyclization (β-Lactam Ring Formation):

-

The crucial step of forming the strained β-lactam ring is achieved by cyclization of the corresponding penicilloic acid.

-

This is carried out using a mild coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the intramolecular amide bond formation.[12]

4. Deprotection of Carboxylic Acid:

-

The t-butyl ester protecting group on the carboxylic acid is removed under acidic conditions to yield the final Penicillin V molecule.

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.[8]

1. Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of penicillin is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. Concentrations typically range from 0.06 to 32 µg/mL.[8]

2. Inoculum Preparation:

-

A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.

-

A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of penicillin at which there is no visible growth (turbidity) of the bacterium.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lab Scale Penicillin production [aecenar.com]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. chem.uoi.gr [chem.uoi.gr]

The Advent of a "Miraculous Mould": A Technical Guide to the Discovery and Core Science of Penicillin

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and foundational science of penicillin, a therapeutic agent that revolutionized medicine and ushered in the age of antibiotics. This document details the serendipitous discovery by Alexander Fleming, the pivotal developmental work by the Oxford team, the elucidation of its chemical structure, and the innovative production methods that made this life-saving drug accessible worldwide. Experimental protocols, quantitative data, and pathway visualizations are presented to offer a robust resource for the scientific community.

Discovery and Origin

The story of penicillin begins with a chance observation by Scottish physician and bacteriologist Alexander Fleming in 1928 at St. Mary's Hospital in London.

Fleming's Serendipitous Observation

While studying variants of Staphylococcus bacteria, Fleming noted the contamination of a culture plate by a mould, later identified as a strain of Penicillium. He observed a distinct zone of inhibition—a clear area where the bacteria failed to grow—surrounding the mould colony.[1][2][3] This indicated that the mould was producing a substance that was lethal to the bacteria. Fleming named this antibacterial substance "penicillin".[2] He found that this "mould juice" was effective against a wide range of Gram-positive bacteria responsible for diseases such as scarlet fever, pneumonia, and meningitis.[4]

The Oxford Team and the Transformation of a Discovery

Despite Fleming's publication of his findings in the British Journal of Experimental Pathology in 1929, the therapeutic potential of penicillin remained largely unexplored for over a decade due to difficulties in isolating and purifying the active compound.[3][5] In 1939, a team of scientists at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, embarked on a systematic investigation of naturally occurring antibacterial agents and revisited Fleming's work.[3] Their research transformed penicillin from a laboratory curiosity into a "wonder drug."

The Oxford team, which also included Norman Heatley, developed methods for the cultivation of the Penicillium mould and the extraction and purification of penicillin.[2] They conducted crucial animal experiments that demonstrated its remarkable efficacy and low toxicity, paving the way for the first human trials.[1][4][6][7][8]

Key Experimental Protocols

The development of penicillin was underpinned by a series of groundbreaking experiments. The methodologies of these key studies are detailed below.

Fleming's Agar Diffusion Method for Inhibitory Power

Fleming devised a simple yet effective method to demonstrate the antibacterial properties of the Penicillium mould culture.

Experimental Protocol:

-

Preparation of the Agar Plate: A furrow was cut into an agar plate. This furrow was then filled with a mixture of equal parts of agar and the nutrient broth in which the Penicillium mould had been grown.[9]

-

Inoculation: Once the agar in the furrow solidified, various microbes were streaked at right angles from the furrow to the edge of the plate.[9]

-

Incubation: The plate was incubated at an optimal temperature for bacterial growth (around 37°C).

-

Observation: The plate was examined for the inhibition of bacterial growth in the area surrounding the furrow containing the penicillin-infused agar. The extent of inhibition was indicative of the antibacterial potency.

Florey and Chain's Mouse Protection Test

This pivotal experiment provided the definitive proof of penicillin's in vivo efficacy.

Experimental Protocol:

-

Infection of Mice: A group of mice were injected with a lethal dose of virulent Streptococcus bacteria.[7][10] In the initial experiment, eight mice were used.[7][10]

-

Treatment: A subset of the infected mice (four in the initial experiment) were subsequently treated with injections of the purified penicillin extract.[7][10]

-

Control Group: The remaining infected mice were left untreated to serve as a control group.[7][10]

-

Observation and Outcome: The mice were observed over a period of time. In the landmark experiment, the untreated mice succumbed to the bacterial infection, while the mice treated with penicillin survived, demonstrating the antibiotic's life-saving potential.[7][10]

Hodgkin's X-ray Crystallography for Structural Elucidation

The determination of the precise chemical structure of penicillin was a crucial step for its synthesis and the development of semi-synthetic variants. Dorothy Hodgkin utilized the then-emerging technique of X-ray crystallography to achieve this.

Experimental Protocol:

-

Crystallization: Purified penicillin was crystallized to obtain well-ordered crystal lattices.

-

X-ray Diffraction: A beam of X-rays was directed at the penicillin crystal. The X-rays were diffracted by the electrons in the atoms of the penicillin molecule, creating a specific diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of a series of spots of varying intensity, was recorded on photographic film.

-

Electron Density Mapping: The positions and intensities of the diffraction spots were used to calculate an electron density map of the molecule. This map represents the distribution of electrons within the crystal, and from this, the positions of the individual atoms could be inferred.[11][12]

-

Structural Modeling: Based on the electron density map, a three-dimensional model of the penicillin molecule was constructed, revealing its unique β-lactam ring structure.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the properties and production of penicillin.

| Property | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

| Route of Administration | Intramuscular or Intravenous | Oral |

| Acid Stability | Unstable in stomach acid | Acid-stable |

| Plasma Protein Binding | ~60% | ~80% |

| Primary Indication | Severe infections where high serum concentrations are required | Mild to moderate infections |

Table 1: Comparative Properties of Natural Penicillins

| Bacterium | Penicillin G MIC (µg/mL) | Penicillin V MIC (µg/mL) |

| Streptococcus pyogenes | 0.006 | Data not readily available |

| Staphylococcus aureus (susceptible strains) | 0.4 - 24 | Data not readily available |

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillins Against Select Bacteria Note: MIC values can vary depending on the specific strain and testing methodology.

| Time Period | Penicillin Yield |

| Late 1940s | 1 mg/L |

| Modern Industrial Production | 40-50 g/L |

Table 3: Historical and Modern Penicillin Production Yields [13]

Visualizations of Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of penicillin's discovery, mechanism of action, and production.

Caption: Workflow of Penicillin Discovery and Development.

Caption: Mechanism of Action of Penicillin.

Caption: Deep-Tank Fermentation for Penicillin Production.

Conclusion

The discovery and development of penicillin represent a landmark achievement in the history of medicine. From a chance observation to a globally produced life-saving drug, the journey of penicillin exemplifies the power of scientific inquiry, collaboration, and innovation. This technical guide serves as a testament to the foundational scientific principles that underpin this remarkable therapeutic agent and provides a valuable resource for ongoing research and development in the field of antibiotics.

References

- 1. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 5. scispace.com [scispace.com]

- 6. Penicillin :: Understanding Animal Research [uaroceania.org]

- 7. The discovery of penicillin : the protection of mice against infection [animalresearch.info]

- 8. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 9. www2.rivier.edu [www2.rivier.edu]

- 10. Penicillin | BioNinja [old-ib.bioninja.com.au]

- 11. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 12. reddit.com [reddit.com]

- 13. news-medical.net [news-medical.net]

The Peniciside Biosynthetic Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine.[1] This powerful β-lactam antibiotic, produced by filamentous fungi such as Penicillium chrysogenum, has saved countless lives by combating bacterial infections.[1][2] The biosynthesis of penicillin is a complex, multi-step process that has been the subject of extensive research, leading to significant improvements in industrial production strains. This technical guide provides an in-depth exploration of the penicillin biosynthetic pathway, detailing the genetic and enzymatic machinery, its intricate regulatory networks, and the experimental protocols used to elucidate its function. It is important to note that the term "peniciside" is not commonly used in the scientific literature; the focus of this guide is the well-established penicillin biosynthetic pathway.

The Core Biosynthetic Pathway

The biosynthesis of penicillin from its constituent amino acids occurs in three key enzymatic steps, encoded by a cluster of genes: pcbAB, pcbC, and penDE.[3][4]

-

Step 1: Formation of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) This initial step involves the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS) , which is encoded by the pcbAB gene.[1][5] ACVS is a non-ribosomal peptide synthetase (NRPS) and is located in the cytosol.[1][6]

-

Step 2: Cyclization of ACV to Isopenicillin N (IPN) The linear tripeptide ACV is then oxidatively cyclized to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine rings.[1] This reaction is catalyzed by isopenicillin N synthase (IPNS) , a cytosolic enzyme encoded by the pcbC gene.[1] IPN is the first bioactive intermediate in the pathway.[1]

-

Step 3: Side-Chain Exchange to Form Penicillin G In the final step, the hydrophilic L-α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain, such as phenylacetic acid (PAA), to form penicillin G. This reaction is catalyzed by acyl-coenzyme A:isopenicillin N acyltransferase (IAT) , which is encoded by the penDE gene.[7] This final step of penicillin biosynthesis takes place within microbodies.[1]

Quantitative Data on the Penicillin Biosynthetic Pathway

The following tables summarize key quantitative data related to the enzymes and metabolites of the penicillin biosynthetic pathway in Penicillium chrysogenum.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | V_max_ |

| ACV Synthetase (ACVS) | pcbAB | L-α-aminoadipic acid, L-cysteine, L-valine, ATP | - | - | - |

| Isopenicillin N Synthase (IPNS) | pcbC | ACV | - | - | - |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | penDE | Isopenicillin N, Phenylacetyl-CoA | - | - | - |

Note: Comprehensive and directly comparable kinetic data for all enzymes under identical in vivo conditions is challenging to obtain and consolidate from existing literature. The provided table structure is a template for such data.

Table 2: Intracellular Metabolite Concentrations

A study on Penicillium chrysogenum has provided valuable insights into the intracellular concentrations of penicillin biosynthesis intermediates.[8]

| Metabolite | Intracellular Concentration (µmol/gDW) |

| Phenylacetic Acid (PAA) | Measurable |

| Penicillin G | Measurable |

Note: The ability to measure intracellular levels of PAA and penicillin G, despite their high extracellular concentrations, was a significant methodological advancement.[8] A high-yielding strain of P. chrysogenum can accumulate substantial intracellular levels of isopenicillin N.[9]

Table 3: Gene Expression Levels

The expression of the penicillin biosynthetic genes is tightly regulated. The highest levels of pcbAB, pcbC, and penDE transcripts are observed during the exponential growth phase of P. chrysogenum.[10] Glucose has been shown to repress the transcription of all three genes, particularly when added at the beginning of cultivation.[11]

| Gene | Condition | Relative Expression Level |

| pcbAB | Exponential Growth | High |

| pcbC | Exponential Growth | High |

| penDE | Exponential Growth | High |

| pcbAB | Glucose Repression | Low |

| pcbC | Glucose Repression | Low |

| penDE | Glucose Repression | Low |

Experimental Protocols

Fermentation of Penicillium chrysogenum for Penicillin Production

This protocol outlines the general steps for the fed-batch fermentation of P. chrysogenum to produce penicillin.[12][13]

a. Inoculum Preparation:

-

Maintain cultures of P. chrysogenum on a suitable agar medium.

-

For inoculum production, suspend spores from a heavily sporulated culture in sterile water.

-

Add the spore suspension to flasks containing a nutrient-rich medium, such as one with wheat bran, and incubate for 5-7 days at 24°C to achieve heavy sporulation.

-

Use the resulting spores to inoculate a seed fermenter.

b. Production Fermentation:

-

Prepare the production medium containing a carbon source (e.g., lactose or a controlled feed of glucose), a nitrogen source (e.g., corn steep liquor), precursor molecules (e.g., phenylacetic acid for penicillin G), and various salts and buffers.[14][15]

-

Inoculate the production fermenter with the seed culture.

-

Maintain the fermentation at a controlled temperature (typically 25-28°C) and pH, with continuous agitation and aeration.[16]

-

The fermentation process typically runs for 5-7 days.[13]

Quantification of Penicillin G by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for quantifying the concentration of penicillin G in fermentation broth.[9][16][17]

a. Sample Preparation:

-

Harvest the fermentation broth by filtering it through a rotary vacuum filter to remove the fungal mycelium.

-

Chill the filtered broth to 5-10°C.

-

Acidify the broth to a low pH (around 2) using an acid like phosphoric acid to convert penicillin to its anionic form.

b. Extraction:

-

Extract the penicillin from the acidified broth using an organic solvent such as butyl acetate or amyl acetate in a counter-current extraction process.

-

Back-extract the penicillin into an aqueous solution by adding a base (e.g., potassium hydroxide) to form a salt of penicillin.

-

This acidification and back-extraction process can be repeated to further purify the penicillin.

c. HPLC Analysis:

-

Column: A reverse-phase column, such as a Shim-pack XR-ODS 2.2, is commonly used.[9]

-

Mobile Phase: An isocratic flow of a mixture of acetonitrile and an aqueous buffer (e.g., KH₂PO₄ and H₃PO₄) is often employed.[9]

-

Detection: Penicillin G is typically detected by UV absorbance at a specific wavelength.

-

Quantification: The concentration of penicillin G in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a penicillin G standard.

Gene Knockout in Penicillium chrysogenum using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in P. chrysogenum, enabling the targeted knockout of genes to study their function.[18][19][20][21][22]

a. Design and Synthesis of Single Guide RNA (sgRNA):

-

Design an sgRNA that is complementary to a specific target sequence within the gene of interest.

-

Synthesize the sgRNA in vitro.

b. Preparation of Ribonucleoprotein (RNP) Complexes:

-

Purify the Cas9 protein.

-

Assemble RNP complexes by incubating the purified Cas9 protein with the in vitro transcribed sgRNA.

c. Protoplast Transformation:

-

Generate protoplasts from P. chrysogenum mycelia by enzymatic digestion of the cell walls.

-

Transform the protoplasts with the pre-assembled Cas9-sgRNA RNP complexes.

d. Screening and Verification of Mutants:

-

Regenerate the transformed protoplasts on a selective medium.

-

Screen the resulting colonies for the desired gene deletion or modification using PCR and DNA sequencing.

Visualizations

Signaling Pathway of Penicillin Biosynthesis Regulation

The biosynthesis of penicillin is regulated by a complex network of transcription factors that respond to environmental cues such as nutrient availability and pH.

References

- 1. news-medical.net [news-medical.net]

- 2. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ACV synthetase - Wikipedia [en.wikipedia.org]

- 6. ACV synthetase - definition - Encyclo [encyclo.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular metabolite determination in the presence of extracellular abundance: Application to the penicillin biosynthesis pathway in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcript analysis of penicillin genes from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcription of the pcbAB, pcbC and penDE genes of Penicillium chrysogenum AS-P-78 is repressed by glucose and the repression is not reversed by alkaline pHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. Penicillin production fermentation | PDF [slideshare.net]

- 14. mbbcollege.in [mbbcollege.in]

- 15. US2830934A - Process for production of penicillin - Google Patents [patents.google.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. pH regulation of penicillin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cris.vtt.fi [cris.vtt.fi]

- 22. researchgate.net [researchgate.net]

Unveiling the Bacterial Achilles' Heel: A Technical Guide to "Peniciside" Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates a continuous and innovative approach to antibacterial drug discovery. A critical step in this process is the identification and validation of the specific bacterial targets of a novel antimicrobial agent. This guide provides an in-depth technical overview of the methodologies employed to identify the cellular targets of antibacterial compounds, using the well-characterized antibiotic, Penicillin, as a model for the hypothetical compound "Peniciside." The principles and protocols detailed herein are broadly applicable to the target identification of new chemical entities in bacteria.

Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary targets are a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] By forming a stable acyl-enzyme intermediate with the active site of PBPs, penicillin effectively blocks their enzymatic activity, leading to a weakened cell wall and eventual cell lysis.[4][5] This guide will explore the experimental workflows used to elucidate such mechanisms of action and pinpoint the direct molecular targets.

Quantitative Data Summary

Effective target identification relies on robust quantitative data to correlate the antimicrobial activity of a compound with its interaction with specific cellular components. The following tables summarize key quantitative metrics for Penicillin, serving as a template for the data that should be generated for a novel compound like "this compound."

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin

| Bacterial Species | Strain | Penicillin MIC (µg/mL) | Notes |

| Staphylococcus aureus | ATCC 25923 (Susceptible) | 0.4 | Reference strain for susceptibility testing. |

| Staphylococcus aureus | Clinical Isolate 1 (Resistant) | 24 | Demonstrates resistance to penicillin. |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 | Considered susceptible for non-meningitis infections.[1] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.12 - 1.0 | May require higher doses for effective treatment.[1] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≥2.0 | High-level resistance observed.[1] |

Table 2: Binding Affinity of Penicillin and other β-Lactams for Penicillin-Binding Proteins (PBPs)

| Compound | Bacterial Species | PBP Target | Binding Affinity (IC₅₀ or Acylation Rate) | Method |

| Benzylpenicillin | E. coli | Class C PBP4 | ~300,000 M⁻¹s⁻¹ (Acylation Rate) | Kinetic Analysis |

| Benzylpenicillin | Penicillin-Resistant Bacteria | Class B PBPs | ~20 M⁻¹s⁻¹ (Acylation Rate) | Kinetic Analysis |

| Amdinocillin (Mecillinam) | E. coli DC2 | PBP2 | Selective (IC₅₀ 4-fold lower than other PBPs) | In-cell PBP Inhibition Assay |

| Aztreonam | E. coli DC2 | PBP3 | Selective (IC₅₀ 4-fold lower than other PBPs) | In-cell PBP Inhibition Assay |

| Amoxicillin | E. coli DC2 | PBP4 | Selective (IC₅₀ 4-fold lower than other PBPs) | In-cell PBP Inhibition Assay |

Experimental Protocols for Target Identification

A multi-pronged approach is essential for the unambiguous identification and validation of a new antibiotic's target. The following are detailed protocols for key experimental strategies.

Affinity-Based Target Identification

This approach utilizes the binding affinity of the antimicrobial compound to isolate its direct cellular targets from a complex mixture of cellular proteins.

Protocol: Affinity Chromatography for PBP Enrichment

-

Immobilization of "this compound":

-

Synthesize a derivative of "this compound" with a reactive functional group (e.g., an amine or carboxyl group) suitable for covalent linkage to a chromatography resin (e.g., NHS-activated Sepharose).

-

Couple the "this compound" derivative to the resin according to the manufacturer's instructions.

-

Thoroughly wash the resin to remove any non-covalently bound compound.

-

-

Preparation of Bacterial Lysate:

-

Grow the target bacterium (e.g., Staphylococcus aureus) to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Pack a chromatography column with the "this compound"-coupled resin.

-

Equilibrate the column with binding buffer (lysis buffer without detergents).

-

Load the clarified bacterial lysate onto the column and allow it to flow through by gravity.

-

Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free "this compound") or by changing the buffer conditions (e.g., pH or ionic strength).

-

-

Protein Identification by LC-MS/MS:

-

Concentrate and desalt the eluted protein fractions.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the resulting MS/MS spectra against a protein database of the target bacterium.

-

Genetic Approaches for Target Identification

This strategy involves identifying the gene(s) that, when mutated, confer resistance to the antimicrobial agent. These genes often encode the direct target or a closely related pathway component.

Protocol: Generation and Sequencing of "this compound"-Resistant Mutants

-

Generation of Resistant Mutants:

-

Grow a large population of the target bacterium (e.g., >10⁹ cells) in liquid culture to late logarithmic phase.

-

Plate the culture on solid medium (e.g., agar plates) containing a concentration of "this compound" that is 4-8 times the MIC.

-

Incubate the plates until resistant colonies appear. Spontaneous mutations conferring resistance will allow these colonies to grow.[6]

-

Isolate individual resistant colonies and re-streak them on "this compound"-containing plates to confirm the resistance phenotype.

-

-

Whole-Genome Sequencing (WGS):

-

Extract high-quality genomic DNA from both the parental (susceptible) strain and several independent "this compound"-resistant mutants.

-

Prepare sequencing libraries from the genomic DNA.

-

Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).[7]

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.

-

Prioritize mutations that are found in multiple independent resistant isolates and are located in genes with plausible functions related to the observed phenotype (e.g., enzymes, transporters).

-

Proteomic and Phenotypic Profiling

These methods provide a broader view of the cellular response to an antimicrobial, which can help to infer its mechanism of action and potential target pathway.

Protocol: Bacterial Cytological Profiling (BCP)

-

Treatment and Staining:

-

Grow the target bacterium to early logarithmic phase.

-

Treat aliquots of the culture with "this compound" at various concentrations (e.g., 0.5x, 1x, and 5x MIC) for a defined period.

-

Stain the cells with fluorescent dyes that label specific cellular components, such as the cell membrane (e.g., FM 4-64) and DNA (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Image the stained cells using fluorescence microscopy.

-

Use automated image analysis software to quantify various cytological parameters, such as cell size, shape, DNA condensation, and membrane integrity.

-

-

Profile Comparison:

-

Compare the cytological profile of "this compound"-treated cells to a database of profiles from antibiotics with known mechanisms of action.

-

A similar profile suggests a similar mechanism of action and, by extension, a similar target class. For example, treatment with a cell wall synthesis inhibitor like penicillin often results in cell swelling and lysis.

-

Signaling Pathways and Mechanism of Action

Once a target is identified, it is crucial to understand its role in cellular signaling and physiology. In the case of penicillin, the target (PBPs) is directly involved in the essential pathway of peptidoglycan synthesis.

Peptidoglycan Synthesis and Inhibition by Penicillin

Peptidoglycan provides structural integrity to the bacterial cell wall. Its synthesis is a multi-step process that culminates in the cross-linking of glycan chains by PBPs. Penicillin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain, leading to the formation of a covalent, inactive enzyme-antibiotic complex. This inhibition of cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Conclusion

The identification of the specific bacterial target of a novel antimicrobial compound is a cornerstone of modern drug development. By employing a combination of affinity-based, genetic, and phenotypic profiling techniques, researchers can build a comprehensive understanding of a compound's mechanism of action. The detailed protocols and conceptual frameworks presented in this guide, using penicillin as a classic example, provide a robust roadmap for the target identification of new "this compound"-like molecules, ultimately accelerating the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. emerypharma.com [emerypharma.com]

- 7. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Spectrum of Activity of Penicillins

Disclaimer: Initial searches for a compound named "Peniciside" did not yield any results for a known therapeutic agent. The name strongly suggests a derivative or analogue of Penicillin. Therefore, this technical guide focuses on the well-documented spectrum of activity of the Penicillin class of antibiotics, providing the requested in-depth data, protocols, and visualizations for this established group of drugs.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the antimicrobial capabilities of penicillins, the methodologies used to determine their efficacy, and their mechanism of action.

Introduction to Penicillins

Discovered by Alexander Fleming in 1928, penicillin was one of the first antibiotics to be used clinically, revolutionizing the treatment of bacterial infections.[1][2] Penicillins are a class of β-lactam antibiotics, characterized by a core chemical structure that is fundamental to their antibacterial activity.[2] They are derived from Penicillium molds, with many modern variants being semi-synthetic modifications of the original compounds to enhance their properties.[1][2] This class of drugs is effective against a wide range of infections caused by staphylococci and streptococci, although bacterial resistance is a growing concern.[2][3]

Mechanism of Action

All penicillins share a common mechanism of action: they inhibit the synthesis of the bacterial cell wall.[1][4][5] Specifically, they target and inhibit the enzymes—known as penicillin-binding proteins (PBPs)—responsible for cross-linking peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall.[6] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[5][6] Because human cells do not have cell walls, penicillins are selectively toxic to bacteria.[1]

Spectrum of Activity

The spectrum of activity for penicillins varies significantly across different types. They are broadly categorized as natural penicillins, penicillinase-resistant penicillins, aminopenicillins (broad-spectrum), and extended-spectrum penicillins.[7] Chemical modification of the core penicillin structure has led to agents with an extended spectrum, often including greater activity against Gram-negative bacteria.[1]

| Penicillin Class | Examples | Primary Spectrum of Activity |

| Natural Penicillins | Penicillin G, Penicillin V | Gram-positive cocci (Streptococcus, Enterococcus), some Gram-negative cocci (Neisseria), and anaerobes (Clostridium).[7] |

| Penicillinase-Resistant | Nafcillin, Oxacillin, Dicloxacillin | Primarily used against penicillinase-producing Staphylococcus aureus (not MRSA).[7] |

| Aminopenicillins | Ampicillin, Amoxicillin | Broader spectrum than natural penicillins; includes Gram-positive bacteria and some Gram-negative rods like Haemophilus influenzae and Escherichia coli.[2][7] |

| Extended-Spectrum | Piperacillin, Ticarcillin | Enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacter species.[6][7] |

| Combinations with β-Lactamase Inhibitors | Amoxicillin-Clavulanate, Piperacillin-Tazobactam | Broadened spectrum to include bacteria that produce β-lactamase enzymes, which would otherwise inactivate the antibiotic.[7] |

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table summarizes representative MIC90 values (the concentration required to inhibit 90% of isolates) for common penicillins against various pathogens. Data is illustrative and can vary by region and strain.

| Organism | Penicillin G (µg/mL) | Oxacillin (µg/mL) | Ampicillin (µg/mL) | Piperacillin (µg/mL) |

| Staphylococcus aureus (MSSA) | >16 | ≤0.5 | >16 | 4 |

| Streptococcus pneumoniae | ≤0.06 | ≤0.06 | ≤0.12 | ≤0.25 |

| Enterococcus faecalis | 4 | >16 | 2 | 8 |

| Escherichia coli | >32 | >32 | 8->64 | 4-16 |

| Haemophilus influenzae | >16 | >16 | ≤1 | ≤0.5 |

| Pseudomonas aeruginosa | >128 | >128 | >128 | 16-64 |

Data compiled from various clinical microbiology sources. Values represent a typical range and are subject to change based on resistance patterns.

Experimental Protocols for Determining Antimicrobial Susceptibility

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antibiotics. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.

This method determines the MIC of an antibiotic by using serial dilutions in a liquid growth medium.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). This is then diluted to a final concentration of 5 x 105 CFU/mL in the test wells.

-

Antibiotic Dilution: The penicillin agent is serially diluted (typically two-fold) in Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

This method assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a known concentration of an antibiotic.

Protocol:

-

Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (matching a 0.5 McFarland standard) using a sterile swab.

-

Disk Application: Paper disks containing a specific concentration of a penicillin agent are placed on the agar surface.

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI) to determine if the organism is "Susceptible," "Intermediate," or "Resistant" to the tested penicillin.

Conclusion

The penicillin class of antibiotics remains a cornerstone of infectious disease therapy. Their spectrum of activity ranges from narrow-spectrum agents effective primarily against Gram-positive bacteria to extended-spectrum variants with significant activity against challenging Gram-negative pathogens.[1][6][7] The continued evolution of these agents, often in combination with β-lactamase inhibitors, is a testament to their enduring utility. Understanding their specific spectrum, mechanism, and the standardized protocols for susceptibility testing is essential for their appropriate clinical and research application.

References

- 1. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Penicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Penicillin | healthdirect [healthdirect.gov.au]

- 6. Penicillins, Extended-Spectrum: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. m.youtube.com [m.youtube.com]

In-depth Technical Guide: The Mode of Action of Penicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Following a comprehensive review of the scientific literature, it has been determined that "Peniciside" is not a recognized compound. It is possible that this term is a neologism, a proprietary name not yet in the public domain, or a misspelling of an existing therapeutic agent. Given the similarity in name and the vast body of research available, this guide will focus on the well-documented mode of action of Penicillin , a foundational β-lactam antibiotic. This document aims to provide a detailed technical overview of its mechanism, the experimental protocols used to elucidate this mechanism, and the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin's bactericidal activity is primarily achieved by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] This action is specific to bacteria as human cells lack a cell wall, making penicillin selectively toxic to invading pathogens.[1][5]

The key target of penicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , which include DD-transpeptidase .[1][3] These enzymes are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protects the bacterium from osmotic lysis.[1][5]

The mechanism can be broken down into the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): The characteristic four-membered β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[1][6] This structural mimicry allows penicillin to bind to the active site of PBPs.[1][2]

-

Inhibition of Transpeptidation: Upon binding, the highly reactive β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[6] This irreversible acylation inactivates the enzyme, preventing it from catalyzing the cross-linking of peptidoglycan strands.[1][2][6]

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a weakened cell wall.[7] This compromised barrier can no longer withstand the internal osmotic pressure of the cell, resulting in water influx, cell swelling, and eventual lysis and death of the bacterium.[1][8]

Penicillin is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[1][5] Gram-negative bacteria possess an outer lipopolysaccharide membrane that can hinder penicillin's access to the peptidoglycan layer and PBPs.[1]

Quantitative Data on Penicillin Activity

The following table summarizes key quantitative data related to the discovery and early clinical use of penicillin.

| Parameter | Value/Observation | Reference |

| Initial Mouse Protection Studies (1940) | 8 mice were injected with a virulent Streptococcus strain. 4 treated with penicillin survived, while the 4 untreated controls died. | [9] |

| First Human Clinical Trial (1941) | A 43-year-old policeman with a severe staphylococcal and streptococcal infection showed significant improvement after receiving penicillin. However, the supply was insufficient, and the patient ultimately relapsed and died. | [9][10] |

| Plasma Protein Binding (Penicillin V) | Approximately 80% | [11] |

| Plasma Protein Binding (Penicillin G) | Approximately 60% | [11] |

| Elimination | Primarily excreted in the urine. | [11] |

Experimental Protocols

The elucidation of penicillin's mode of action has involved a variety of experimental techniques over several decades. Below are detailed methodologies for key experiments.

Determination of Penicillin's Antibacterial Spectrum (Agar Diffusion Assay)

This method, a refinement of Alexander Fleming's initial observations, is used to determine the susceptibility of different bacterial strains to penicillin.

-

Materials:

-

Petri dishes containing appropriate agar medium (e.g., Mueller-Hinton agar).

-

Cultures of various bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli).

-

Sterile filter paper discs impregnated with a known concentration of penicillin.

-

Sterile swabs.

-

Incubator.

-

-

Protocol:

-

A sterile swab is dipped into a standardized bacterial suspension and used to inoculate the entire surface of an agar plate, creating a bacterial lawn.

-

Penicillin-impregnated discs are placed onto the surface of the agar.

-

The plates are incubated at a temperature suitable for bacterial growth (typically 37°C) for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to penicillin.

-

Penicillin-Binding Protein (PBP) Assays

These assays are crucial for identifying the molecular targets of penicillin.

-

Competitive Binding Assay with Radiolabeled Penicillin:

-

Materials:

-

Bacterial membrane preparations containing PBPs.

-

Radiolabeled penicillin (e.g., [¹⁴C]-benzylpenicillin).

-

Unlabeled penicillin or other β-lactam antibiotics.

-

SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) apparatus.

-

Autoradiography film or a phosphorimager.

-

-

Protocol:

-

Bacterial membrane preparations are incubated with radiolabeled penicillin in the presence and absence of increasing concentrations of unlabeled competitor β-lactam antibiotics.

-

The reaction is stopped, and the membrane proteins are solubilized and separated by SDS-PAGE.

-

The gel is exposed to autoradiography film or a phosphorimager to visualize the radiolabeled PBPs.

-

A decrease in the radioactive signal for a specific PBP in the presence of a competitor indicates that the competitor binds to that PBP.

-

-

-

Bocillin FL Staining (Fluorescent Penicillin Analog):

-

Materials:

-

Bacterial cells or membrane preparations.

-

Bocillin FL (a fluorescent derivative of penicillin).

-

SDS-PAGE apparatus.

-

Fluorescence gel scanner.

-

-

Protocol:

-

Bacterial cells or membrane preparations are incubated with Bocillin FL.

-

The proteins are separated by SDS-PAGE.

-

The gel is visualized using a fluorescence scanner. Fluorescent bands correspond to the PBPs that have bound to the Bocillin FL.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to penicillin's mode of action.

Penicillin's Mechanism of Action Signaling Pathway

Caption: Penicillin inhibits peptidoglycan cross-linking, leading to a weakened cell wall and bacterial lysis.

Experimental Workflow for PBP Identification

Caption: Workflow for identifying Penicillin-Binding Proteins using radiolabeled penicillin.

Logical Relationship of Bacterial Resistance Mechanisms

Caption: Primary mechanisms of bacterial resistance to penicillin.

References

- 1. news-medical.net [news-medical.net]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Penicillin Acts Like TNT for Bacteria | HHMI [hhmi.org]

- 9. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 11. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Penicillin: A Guide to Preliminary Toxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a cornerstone of antibacterial therapy, has a well-established safety profile. However, like all therapeutic agents, it is not devoid of potential toxicity. A thorough understanding of its toxicological profile is crucial for the development of new penicillin derivatives and for defining safe administration limits for existing formulations. This technical guide provides an in-depth overview of the preliminary toxicity screening of penicillin, focusing on acute toxicity, in vitro cytotoxicity, and the mechanisms underlying its adverse effects.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of penicillin and its derivatives.

Table 1: Acute Toxicity of Penicillin and its Derivatives

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) | Reference |

| Benzylpenicillin G (BPG) | Mouse | Intraperitoneal | 3500 | Not Reported | [1] |

| Benzylpenicillin G heated to cooking temperature (BPHCT) | Mouse | Intraperitoneal | 933.04 | 856.72 - 1016.15 | [1] |

| Benzylpenicilloic acid (BPNLA) | Mouse | Intraperitoneal | 8480 | Not Reported | [2] |

| Penicillin-Triazole Conjugate (7i) | Not Specified | Oral | 1000 | Not Reported |

LD₅₀: The dose required to cause mortality in 50% of the test population.

Experimental Protocols

Acute Oral Toxicity - Limit Test (Based on OECD Guideline 423)

This protocol outlines a limit test to determine the acute oral toxicity of a substance.[3]

Objective: To determine if a substance is toxic at a limit dose of 2000 mg/kg body weight.

Animal Model: Typically rats or mice. One sex, usually female as they are often more sensitive, is used.[3]

Procedure:

-

Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days prior to the study. Animals are fasted overnight before administration of the test substance.[3]

-

Dose Administration: A single dose of the test substance (e.g., 2000 mg/kg) is administered by oral gavage. The vehicle used to dissolve or suspend the substance should be non-toxic.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily for 14 days.[4]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[3]

-

Data Analysis: The number of animals that die within the 14-day period is recorded. If no mortality is observed, the LD₅₀ is considered to be greater than the limit dose.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Objective: To determine the concentration of a test substance that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

-

Mammalian cell line (e.g., HeLa, L929)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells receive medium with vehicle only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.[5]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Mechanism of Action of Penicillin

Penicillin exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.

Caption: Penicillin's Mechanism of Action.

Penicillin-Induced Immune Hemolytic Anemia

High doses of penicillin can lead to hemolytic anemia through a hapten-mediated immune response.[7][8][9]

Caption: Penicillin-Induced Hemolytic Anemia.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro assay like the MTT assay.

Caption: In Vitro Cytotoxicity Assay Workflow.

Mechanisms of Penicillin-Induced Nephrotoxicity

Antibiotic-induced nephrotoxicity is a significant clinical concern. The mechanisms can involve acute tubular necrosis, interstitial nephritis, and crystal nephropathy.[10][11][12][13][14] Penicillins, particularly in high doses, have been associated with acute interstitial nephritis, which is believed to be a hypersensitivity reaction.[12]

The proposed mechanism involves the drug acting as a hapten, binding to proteins in the renal tubules, and eliciting an immune response. This leads to interstitial inflammation, edema, and renal dysfunction.[13]

Conclusion

This guide provides a framework for the preliminary toxicity screening of penicillin and its derivatives. The presented data, protocols, and mechanistic diagrams offer a comprehensive resource for researchers in the field of drug development. A thorough understanding of the potential toxicities of penicillin is essential for the safe and effective use of this important class of antibiotics. It is important to note that while penicillin is generally considered safe, high doses and prolonged use can lead to adverse effects, and careful monitoring is recommended in such cases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 8. Penicillin-induced haemolytic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Penicillin induced Haemolytic Anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Antibiotic-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Penicillin: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of penicillin, focusing on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and formulation of penicillin-based therapeutics. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical procedures are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

Physicochemical Properties of Penicillin

Penicillins are a class of β-lactam antibiotics characterized by a core structure containing a thiazolidine ring fused to a β-lactam ring. The variable side chain attached to the 6-aminopenicillanic acid nucleus determines the specific properties of each penicillin derivative. For the purpose of this guide, we will focus on Penicillin G, Penicillin V, and the sodium salt of Penicillin X, as representative examples.

Solubility Profile

The solubility of penicillin is a critical factor in its formulation and bioavailability. Generally, the free acid form of penicillin is sparingly soluble in water, while its salts, such as sodium or potassium salts, are freely soluble.[1][2] The solubility is also influenced by the solvent, temperature, and pH.

Table 1: Solubility of Selected Penicillins

| Penicillin Derivative | Solvent | Temperature (°C) | Solubility | Reference |

| Penicillin G | Water | 28 | 6.8 mg/mL (as procaine salt) | [2] |

| Methanol | 28 | > 20 mg/mL (as procaine salt) | [2] | |

| Benzene | 28 | 0.075 mg/mL (as procaine salt) | [2] | |

| Toluene | 28 | 1.05 mg/mL (as procaine salt) | [2] | |

| Penicillin G Sodium Salt | Water | 25 | 50 - 100 mg/mL | [1] |

| Penicillin V | Water (pH 1.8) | Not Specified | 0.24 mg/mL | [3] |

| Polar Organic Solvents | Not Specified | Soluble | [3] | |

| Vegetable Oils | Not Specified | Practically Insoluble | [3] | |

| Penicillin X Sodium Salt | Water | Not Specified | Water-soluble | [4] |

Stability Profile

The stability of penicillin is a major concern in its manufacturing, storage, and administration, as the β-lactam ring is susceptible to degradation.[5] The primary degradation pathways include hydrolysis (catalyzed by acid or base) and enzymatic inactivation by β-lactamases.[6] Temperature and pH are critical factors affecting the rate of degradation.

Table 2: Stability of Penicillin G Sodium in Aqueous Solution

| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Optimal Conditions for Stability | Reference |

| 4.0 | 5 | (54.0 ± 0.90) x 10⁻⁴ | [5] | |

| 5.0 | 5 | (7.35 ± 0.094) x 10⁻⁴ | [5] | |

| 6.0 | 5 | (0.891 ± 0.012) x 10⁻⁴ | [5] | |

| 7.0 | 5 | (0.339 ± 0.048) x 10⁻⁴ | pH ≈ 7.0 | [5] |

| 7.5 | 5 | (0.339 ± 0.048) x 10⁻⁴ | [5] | |

| 10.0 | 5 | (63.5 ± 0.84) x 10⁻⁴ | [5] | |

| 7.0 | 25 | Not Specified | Temperature ≤ 25°C | [5][7] |

| 7.31 | 4, -25, -70 | Stable | Storage at -70°C is recommended for long-term stability. | [8] |

| 6.80 | 4, -25, -70 | Some drugs appeared to be more stable at pH 6.80. | [8] |

Experimental Protocols

Accurate determination of solubility and stability is essential for drug development. The following sections provide detailed methodologies for these key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of penicillin in a specific solvent at a given temperature.

Materials:

-

Penicillin compound

-

Solvent of interest (e.g., water, buffer solutions)

-

Volumetric flasks

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of the penicillin compound to a known volume of the solvent in a sealed flask. Ensure that undissolved solid is visible.[4]

-

Equilibration: Place the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[4]

-

Phase Separation: Allow the suspension to settle, then centrifuge at high speed to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.[4]

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze the penicillin concentration using a validated HPLC-UV method (see section 2.3).[4]

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing: HPLC-UV Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To determine the degradation kinetics of penicillin under specific conditions (e.g., pH, temperature).

Materials:

-

Penicillin solution of known initial concentration

-

Forced degradation reagents (e.g., acid, base, oxidizing agent)

-

Temperature-controlled chambers

-

HPLC system with a UV or photodiode array (PDA) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Study: Subject the penicillin solution to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. This helps in developing a stability-indicating analytical method.

-

Stability Sample Preparation: Prepare penicillin solutions in the desired buffers and store them under the specified temperature and humidity conditions.

-

Time-Point Analysis: At predetermined time intervals, withdraw aliquots of the stability samples.

-

Sample Preparation for HPLC: Dilute the aliquots to a suitable concentration within the calibration range of the HPLC method.

-

HPLC Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

-

Data Analysis: Calculate the concentration of the remaining intact penicillin at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

HPLC Method for Penicillin Quantification

Instrumentation:

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.0). The exact composition should be optimized for the separation of penicillin from potential degradants.[4][9]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 25°C[4]

-

Detection Wavelength: Determined by the UV absorbance maximum of the specific penicillin being analyzed (e.g., 210 nm, 240 nm, or 280 nm).[9][10]

-

Injection Volume: 10 µL[4]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the penicillin of known concentrations.[4]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.[4]

-

Sample Analysis: Inject the prepared sample from the solubility or stability experiment and record the peak area.[4]

-

Concentration Calculation: Determine the concentration of penicillin in the sample by interpolating its peak area on the calibration curve, accounting for any dilution factors.[4]

Workflow for HPLC-UV Analysis

Caption: General workflow for penicillin quantification by HPLC-UV.

Mechanism of Action and Signaling Pathway

Penicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] This action is primarily targeted at Gram-positive bacteria, which have a thick peptidoglycan layer.[11]

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin binds to and inactivates PBPs, which are bacterial transpeptidases.[11][13]

-

Inhibition of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[6][14]

-

Cell Wall Weakening and Lysis: The lack of proper cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death.[11]

In some bacteria, such as Streptococcus pneumoniae, the cell death program is initiated through a two-component signal transduction system, VncR/S.[15][16] This system regulates bacterial autolysis.[15]

Signaling Pathway of Penicillin-Induced Cell Death

Caption: Penicillin's mechanism of action and related signaling pathway.

References

- 1. Penicillin G Sodium | C16H17N2NaO4S | CID 23668834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 13. researchgate.net [researchgate.net]

- 14. Penicillin - Wikipedia [en.wikipedia.org]

- 15. Crystal Structure of the Pneumococcal Vancomycin-Resistance Response Regulator DNA-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal Structure of the Pneumococcal Vancomycin-Resistance Response Regulator DNA-Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

"Peniciside" molecular docking studies

An In-depth Technical Guide to Molecular Docking Studies of Penicillin

Introduction

Penicillin, a cornerstone of modern medicine, revolutionized the treatment of bacterial infections.[1][2][3] Its discovery by Alexander Fleming in 1928 marked a new era in pharmacology.[3][4] Penicillins belong to the β-lactam class of antibiotics, characterized by a unique four-membered β-lactam ring essential for their antibacterial activity.[1][4] They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[4][5][6]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of penicillin, molecular docking studies are instrumental in understanding its mechanism of action at a molecular level, elucidating the structural basis of antibiotic resistance, and guiding the design of novel penicillin derivatives with enhanced efficacy.[7][8][9][10] This guide provides a comprehensive overview of molecular docking studies related to penicillin, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis